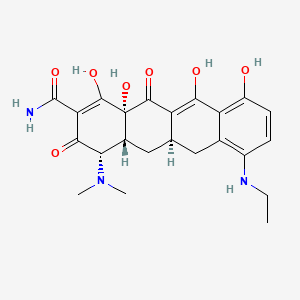

Minocycline Amino Ethyl Derivative

Description

Evolution of Tetracycline (B611298) Antibiotics and Minocycline's Position

The history of tetracyclines can be categorized into three generations. The first generation includes naturally occurring molecules like chlortetracycline (B606653) and oxytetracycline, discovered in the late 1940s. nih.govmdpi.com These were followed by the development of semisynthetic analogs to improve properties like water solubility, leading to compounds such as tetracycline itself. nih.govmdpi.com

The second generation of tetracyclines, which includes doxycycline (B596269) and minocycline (B592863), emerged from efforts to create compounds with superior pharmacokinetic profiles and a broader spectrum of activity. nih.gov Minocycline, a semisynthetic derivative of tetracycline synthesized in 1967, is distinguished by its high lipophilicity, allowing it to penetrate tissues effectively, including the blood-brain barrier. nih.govontosight.ai This property, along with its potent antibacterial activity, positioned minocycline as a significant advancement in the tetracycline family. nih.govnih.gov

The third generation of tetracyclines, such as the glycylcyclines, was developed to address the growing problem of antibiotic resistance. nih.gov

Rationale for Minocycline Derivatization for Enhanced Activity and Overcoming Resistance

The extensive use of tetracyclines has inevitably led to the emergence of bacterial resistance, primarily through two mechanisms: efflux pumps that actively remove the antibiotic from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target. nih.govwikipedia.org

This challenge spurred the development of new tetracycline derivatives. Minocycline, with its potent activity, became a key scaffold for further modification. The goal was to create new analogs that could evade these resistance mechanisms and exhibit enhanced potency against multidrug-resistant pathogens. nih.govasm.org Structural modifications, particularly at the C7 and C9 positions of the minocycline molecule, have been a major focus of this research. nih.govasm.org

Classification of Minocycline Amino Ethyl Derivatives and Related Analogues (e.g., Aminomethylcyclines, Glycylcyclines)

The derivatization of minocycline has given rise to several important classes of tetracycline analogs, including aminomethylcyclines and glycylcyclines. These are often considered third-generation tetracyclines. nih.gov

Aminomethylcyclines: This class is characterized by the addition of an aminomethyl group at the C9 position of the minocycline core. mdpi.comresearchgate.net This modification has been shown to be effective in overcoming both efflux and ribosomal protection mechanisms of resistance. asm.orgnih.gov Omadacycline (B609740) is a notable example of an aminomethylcycline that has demonstrated potent activity against a broad range of pathogens, including resistant strains. nih.govasm.orgnih.gov

Glycylcyclines: These are synthetic derivatives of tetracyclines that feature a glycylamido moiety attached to the tetracycline nucleus. numberanalytics.com Tigecycline, the first glycylcycline to be approved, is a derivative of minocycline with a tert-butyl-glycylamido group at the C9 position. nih.govnih.gov This structural change allows glycylcyclines to bind more effectively to the bacterial ribosome and overcome resistance mediated by efflux pumps and ribosomal protection. nih.govwikipedia.org

The "Minocycline Amino Ethyl Derivative" mentioned in the subject of this article falls under the broader category of aminomethylcyclines, representing a specific type of substitution at the C7 or C9 position of the minocycline structure. synzeal.comsynzeal.com These derivatives are part of the ongoing effort to expand the therapeutic potential of the tetracycline class.

Table 1: Key Minocycline Derivatives and Related Analogues

| Class | Example | Key Structural Feature | Mechanism to Overcome Resistance |

| Aminomethylcyclines | Omadacycline | Aminomethyl group at C9 position | Circumvents efflux pumps and ribosomal protection asm.orgnih.gov |

| Glycylcyclines | Tigecycline | Glycylamido moiety at C9 position | Overcomes efflux pumps and ribosomal protection nih.govwikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C23H27N3O7 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(4S,4aR,5aR,12aR)-4-(dimethylamino)-7-(ethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C23H27N3O7/c1-4-25-12-5-6-13(27)15-10(12)7-9-8-11-17(26(2)3)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,25,27-28,31,33H,4,7-8H2,1-3H3,(H2,24,32)/t9-,11+,17-,23-/m0/s1 |

InChI Key |

XRUWERMFAGCNIQ-HZPWUIJBSA-N |

Isomeric SMILES |

CCNC1=C2C[C@H]3C[C@@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |

Canonical SMILES |

CCNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Minocycline Amino Ethyl Derivatives

General Derivatization Strategies on the Minocycline (B592863) Core

The tetracycline (B611298) backbone can tolerate structural modifications at positions C4 through C9. scielo.org.za Chemical alterations at these sites, particularly the C9 position, can alter physicochemical properties and are a key strategy for developing next-generation tetracyclines. scielo.org.zaresearchgate.net

A common and pivotal strategy for introducing diverse functionalities at the C9 position begins with the synthesis of 9-aminominocycline (B1505792). This key intermediate is typically prepared via a two-step sequence starting from minocycline. The first step involves a nitration reaction, where minocycline is treated with a nitrating agent, such as nitric acid in the presence of sulfuric acid or potassium nitrate (B79036) in hydrofluoric acid, to yield 9-nitrominocycline. google.comchemicalbook.com The subsequent step is the reduction of the nitro group to a primary amine. This reduction is commonly achieved using reducing agents like iron powder in acetic acid or through catalytic hydrogenation over a platinum or palladium catalyst, affording the crucial 9-aminominocycline precursor. google.comchemicalbook.com This 9-amino group then serves as a synthetic handle for a wide array of derivatization reactions. scielo.org.zanih.gov

Specific Chemical Reactions for Amino Ethyl and Related Moiety Introduction

With 9-aminominocycline in hand, chemists can employ several reactions to install amino ethyl and other related side chains. These methods range from carbon-carbon bond-forming reactions to simple acylations.

A powerful method for introducing aminoalkyl groups onto the minocycline scaffold is the organocatalyzed Mannich reaction. scielo.org.zaresearchgate.net This is a three-component condensation reaction involving 9-aminominocycline, an aldehyde, and a ketone, catalyzed by a small organic molecule, most notably the amino acid L-proline. scielo.org.zaorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and 9-aminominocycline, which is then attacked by the enol or enamine form of the ketone. wikipedia.org

The final products are β-amino ketones, which are derivatives of minocycline bearing a new substituent on the 9-amino nitrogen. scielo.org.zaresearchgate.net This reaction is significant as it allows for the formation of new carbon-carbon bonds under mild conditions, providing a direct route to a diverse library of C9-substituted minocycline analogues. scielo.org.za The introduction of these polar amino ketone side chains can increase the hydrophilic properties of the parent drug. scielo.org.zaresearchgate.net

The synthesis of N,N-disubstituted glycylamido derivatives represents a key modification strategy, leading to the important class of glycylcyclines. This process involves the acylation of the 9-amino group of a minocycline precursor. The synthesis of GAR-936 (Tigecycline), a prominent glycylcycline, involves the coupling of 9-aminominocycline with an N-protected glycine (B1666218) derivative, such as N-(t-Boc)-glycyl chloride, followed by deprotection of the resulting intermediate.

A more direct and efficient one-pot synthesis has been developed for producing N,N-dimethylglycylamido derivatives. This method involves reacting 9-aminominocycline with formaldehyde (B43269) and sodium cyanide in a solution of acetic acid and ethanol (B145695) to form an N-glycinonitrile intermediate. This intermediate is then hydrolyzed with concentrated hydrochloric acid to yield the desired glycylcycline. This streamlined approach avoids the need for protection and deprotection steps, offering a more direct route to these potent antibiotic derivatives.

Direct modification of the 9-amino group through acylation and sulfonylation provides a straightforward route to a variety of minocycline derivatives. nih.gov The synthesis of 9-acylamino derivatives is achieved by reacting 9-aminominocycline with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base. Similarly, 9-sulfonylamino derivatives are prepared by treating 9-aminominocycline with sulfonyl chlorides. nih.gov These reactions result in the formation of stable amide and sulfonamide linkages, respectively, at the C9 position. A number of compounds prepared through these methods have been synthesized for structure-activity relationship studies. nih.gov

The glycylcyclines are a significant class of tetracycline antibiotics characterized by the presence of an N,N-dimethylglycylamido substituent at the C9 position. nih.govasm.org The synthesis of these derivatives marked a major advancement in overcoming tetracycline resistance mechanisms. nih.gov The production of these compounds, such as the 9-(N,N-dimethylglycylamido) derivative of minocycline (DMG-MINO), involves the attachment of a glycine moiety to the 9-amino group of minocycline. asm.orgnih.gov This is typically accomplished by reacting 9-aminominocycline with a reactive glycine derivative, for example, using N,N-dimethylglycine in the presence of a coupling agent or via an activated species like a glycyl halide. The resulting compounds exhibit a broad spectrum of antibacterial activity. nih.gov

Optimization of Reaction Conditions (e.g., Catalyst Screening, Solvent Effects)

The efficiency of synthetic transformations is highly dependent on reaction conditions. For the synthesis of minocycline derivatives, particularly via the organocatalyzed Mannich reaction, optimization of parameters such as catalysts and solvents is crucial for achieving high conversions and yields. scielo.org.za

In the development of a proline-catalyzed three-component Mannich reaction for modifying 9-aminominocycline, a screening of various solvents and catalysts was performed. scielo.org.za

Solvent Effects: Initial trials using dimethylsulfoxide (DMSO), a common solvent for Mannich reactions, resulted in poor conversion (41%), which was attributed to the partial solubility of the 9-aminominocycline starting material. scielo.org.za A switch to other polar solvents where the amine was more soluble, such as dimethylformamide (DMF), also gave a modest conversion of 57%. scielo.org.za Significantly better results were observed with alcoholic solvents. Methanol (B129727), ethanol, and 2-isopropanol provided conversions in the range of 76-96%, with methanol proving to be the optimal solvent, yielding 96% conversion at room temperature after 8 hours. scielo.org.za

Catalyst Screening: Following the identification of methanol as the best solvent, several popular organocatalysts known to facilitate Mannich reactions were screened. This included proline, tetrazole, pyrrolidine, and a Jørgensen-Hayashi catalyst. The study confirmed that proline was a highly effective catalyst for this transformation. scielo.org.za Furthermore, it was determined that the catalyst loading could be reduced to as low as 10 mol% while still maintaining good product conversions (>90%) within a reasonable timeframe (<24 hours). scielo.org.za

This systematic optimization highlights the critical role that both solvent choice and catalyst selection play in the successful synthesis of C9-substituted minocycline derivatives. scielo.org.za

Interactive Data Tables

Table 1: Optimization of Proline-Catalyzed Mannich Reaction on 9-Aminominocycline

This table summarizes the results from the optimization of reaction conditions for the synthesis of a β-amino ketone derivative from 9-aminominocycline, 4-nitrobenzaldehyde, and hydroxyacetone. scielo.org.za

| Entry | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) |

| 1 | L-Proline (30) | DMSO | 8 | 41 |

| 2 | L-Proline (30) | DMF | 8 | 57 |

| 3 | L-Proline (30) | Ethanol | 8 | 76 |

| 4 | L-Proline (30) | 2-Isopropanol | 8 | 88 |

| 5 | L-Proline (30) | Methanol | 8 | 96 |

| 6 | L-Proline (10) | Methanol | 24 | >90 |

: A Focus on Prodrug Design

The strategic derivatization of existing antibiotics is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic efficacy, overcoming resistance, and improving pharmacokinetic profiles. Minocycline, a potent second-generation tetracycline antibiotic, has been a focal point of such derivatization efforts. This article delves into the synthetic methodologies for a specific class of these compounds: Minocycline Amino Ethyl Derivatives, with a particular emphasis on their application in prodrug design.

Preclinical Biological Activity of Minocycline Amino Ethyl Derivatives

Antimicrobial Activity

Mechanism of Action: Inhibition of Bacterial Protein Synthesis via 30S Ribosomal Subunit Binding

Like other tetracyclines, minocycline (B592863) and its derivatives exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. researchgate.netscielo.org.zanih.gov Specifically, they bind to the 30S ribosomal subunit. researchgate.netpatsnap.comwikipedia.org This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosomal A-site, effectively halting the elongation of the polypeptide chain and thus inhibiting protein synthesis. scielo.org.zanih.gov This mechanism is generally bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. patsnap.com The interaction of these derivatives with the ribosome is a key area of study, with research indicating that modifications at the C9 position can enhance binding affinity and overcome resistance mechanisms. nih.govmdpi.com

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Minocycline derivatives have demonstrated a broad spectrum of activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govasm.org This includes clinically significant pathogens that are often resistant to other antibiotics. asm.org For instance, certain 9-substituted minocycline derivatives have shown improved activity against tetracycline- and minocycline-resistant Gram-positive bacteria. nih.gov

The aminomethylcyclines, a class of C9-substituted minocycline derivatives, have shown potent in vitro activity against various Gram-positive strains, including those with known tetracycline (B611298) resistance mechanisms. asm.org This class of compounds is also effective against a number of Gram-negative bacteria. researchgate.netasm.orgnih.gov

In Vitro Antibacterial Evaluation (Minimal Inhibitory Concentration (MIC), Minimal Bactericidal Concentration (MBC), Biofilm Inhibition)

The in vitro efficacy of minocycline amino ethyl derivatives is commonly assessed using several key metrics:

Minimal Inhibitory Concentration (MIC): This is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Studies have shown that novel minocycline derivatives often exhibit significantly lower MICs against resistant strains compared to older tetracyclines. asm.orgnih.gov For example, the 9-t-butylglycylamido derivative of minocycline (TBG-MINO) showed MICs of ≤0.5 μg/ml against S. aureus strains containing tet(K) and tet(M). asm.org

Minimal Bactericidal Concentration (MBC): This is the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial population. While tetracyclines are primarily bacteriostatic, some derivatives can exhibit bactericidal activity at higher concentrations. frontiersin.org For instance, minocycline-loaded nanoparticles have shown an MBC that was two-fold lower than that of free minocycline. nih.gov

Biofilm Inhibition: Biofilms are structured communities of bacteria that are notoriously difficult to treat with antibiotics. Minocycline and its derivatives have shown promise in inhibiting biofilm formation. nih.govnih.gov For example, minocycline has been shown to inhibit biofilm formation of Candida albicans in a dose-dependent manner. nih.gov A combination of minocycline and EDTA has also been shown to be highly effective in eradicating microorganisms within biofilms on catheter surfaces. nih.gov

Table 1: In Vitro Antibacterial Activity of Minocycline Derivatives

| Compound/Derivative | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) | Reference |

| 9-t-butylglycylamido derivative of minocycline (TBG-MINO) | S. aureus | tet(K) (efflux) | ≤0.5 | asm.org |

| 9-t-butylglycylamido derivative of minocycline (TBG-MINO) | S. aureus | tet(M) (ribosomal protection) | ≤0.5 | asm.org |

| Aminomethylcyclines | S. aureus (tet M) | Ribosomal Protection | 0.06 - 2.0 | asm.org |

| Aminomethylcyclines | E. faecalis (tet M) | Ribosomal Protection | 0.06 - 2.0 | asm.org |

| Aminomethylcyclines | S. pneumoniae (tet M) | Ribosomal Protection | 0.06 - 2.0 | asm.org |

| Aminomethylcyclines | S. aureus (tet K) | Efflux | 0.06 - 2.0 | asm.org |

| Aminomethylcyclines | E. faecalis (tet L) | Efflux | 0.06 - 2.0 | asm.org |

| Minocycline-loaded nanoparticles | S. aureus | - | 4 | nih.gov |

| Free Minocycline | S. aureus | - | 8 | nih.gov |

Table 2: In Vitro Biofilm Inhibition by Minocycline

| Compound | Organism | Inhibition | Concentration | Reference |

| Minocycline (MH) | Candida albicans | 52% | 125 µg/ml | nih.gov |

| Minocycline (MH) | Candida albicans | 67% | 250 µg/ml | nih.gov |

| Minocycline-EDTA (M-EDTA) | S. epidermidis, S. aureus, C. albicans | Significant reduction | Low minocycline concentration | nih.gov |

| Minocycline-EDTA (M-EDTA) | Staphylococci and C. albicans | Eradication | High minocycline concentration | nih.gov |

In Vivo Efficacy in Animal Models of Bacterial Infection (e.g., Leptospirosis, Staphylococcus aureus Cutaneous Wounds)

Preclinical studies have demonstrated the in vivo efficacy of minocycline and its derivatives in various animal models of bacterial infections.

In a hamster model of leptospirosis, treatment with minocycline resulted in a significant survival benefit. su.ac.thresearchgate.netnih.gov All hamsters treated with minocycline survived to the end of the 21-day study, a stark contrast to the untreated control group where all animals succumbed to the infection by day nine. su.ac.thnih.gov The survival rate in the minocycline-treated groups was comparable to that of the doxycycline-treated control group, which is the standard treatment for leptospirosis. su.ac.thresearchgate.netnih.gov

Table 1: In Vivo Efficacy of Minocycline in a Hamster Model of Leptospirosis

| Treatment Group | Survival Rate (Day 21) | Statistical Significance vs. Untreated |

| Untreated Control | 0% | - |

| Minocycline | 100% | P < 0.01 |

| Doxycycline (B596269) | 100% | P < 0.01 |

Furthermore, the efficacy of minocycline has been evaluated in the context of Staphylococcus aureus (S. aureus) infections. In a rabbit endocarditis model using methicillin-resistant S. aureus (MRSA), minocycline demonstrated a rate of bacterial kill similar to vancomycin. nih.gov In a separate study, hydrogels containing minocycline and mesenchymal stromal/stem cells (MSCs) effectively reduced the bioburden of S. aureus in inoculated full-thickness cutaneous wounds in an animal model and accelerated re-epithelialization. nih.govnih.gov An in vivo study using a rat model also showed that a minocycline delivery system based on polymethylmethacrylate bone cement exhibited effective antibacterial activity against S. aureus following tissue implantation. nih.gov

Non-Antibiotic Biological Activities of Minocycline Derivatives (as observed in preclinical studies)

Beyond its antimicrobial properties, minocycline and its derivatives exhibit a range of non-antibiotic biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects. nih.gov

Immunomodulatory and Anti-Inflammatory Effects

Minocycline has been shown to modulate the immune response through various mechanisms. acphs.eduuel.ac.uk

Research indicates that minocycline can modulate the nuclear factor-kappa B (NFκB) signaling pathway. nih.govnih.gov Studies have shown that minocycline leads to the phosphorylation of NFκB. nih.govnih.gov This modulation of the NFκB pathway by minocycline can result in an increased production of interleukin-6 (IL-6), which in turn enhances the antimicrobial activity against S. aureus through increased internalization of the bacteria by mesenchymal stromal/stem cells. nih.govnih.gov

The effect of minocycline on cytokine secretion is complex and can be context-dependent. uel.ac.uknih.gov In some in vitro models, minocycline has been observed to both increase and decrease the release of pro-inflammatory cytokines in a time-dependent manner. uel.ac.uk For instance, in human peripheral blood mononuclear cells treated with lipopolysaccharide (LPS), minocycline showed dual pro- and anti-inflammatory activities. nih.gov Conversely, other studies have demonstrated that minocycline can significantly reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. uel.ac.uke-century.us In a rat model of neuropathic pain, minocycline was found to decrease the levels of IL-6 in both macrophage and microglial cell culture supernatants. nih.gov Similarly, in a transgenic mouse model of cerebral microvascular amyloid, minocycline treatment led to a significant decrease in IL-6 levels. nih.gov

Table 2: Effect of Minocycline on IL-6 Secretion in Preclinical Models

| Model System | Effect on IL-6 | Reference |

| Mesenchymal Stromal/Stem Cells | Increased production | nih.govnih.gov |

| LPS-treated Human PBMCs | Increased in some conditions | nih.gov |

| M1 Polarized Macrophages | Reduced production | uel.ac.uk |

| Rat Model of Neuropathic Pain | Decreased levels | nih.gov |

| Transgenic Mouse Model (Cerebral Amyloid) | Decreased levels | nih.gov |

A well-documented non-antibiotic effect of minocycline is its ability to suppress microglial activation. nih.govnih.govnih.govlaboratorynotes.com In the central nervous system, over-activated microglia contribute to neuroinflammation by releasing pro-inflammatory cytokines. laboratorynotes.com Minocycline has been shown to inhibit this activation. nih.govnih.govnih.govlaboratorynotes.com For example, in a transgenic mouse model of cerebral microvascular amyloid, minocycline treatment selectively reduced the number and activation state of microglia. nih.gov It has also been shown to prevent excitotoxin-induced microglial proliferation. nih.govnih.govresearchgate.net This inhibitory effect on microglial activation is a key mechanism behind its neuroprotective properties. nih.govnih.govresearchgate.net

Minocycline has been found to promote the generation of dendritic cells with regulatory properties, termed Mino-DCs. nih.govnih.gov In vitro studies have shown that when used with GM-CSF and IL-4, minocycline significantly enhances the generation of these regulatory DCs from mouse bone marrow cells. nih.govnih.gov Compared to control dendritic cells, Mino-DCs exhibit characteristics of regulatory DCs, including resistance to maturation stimuli, impaired antigen presentation, and decreased cytokine secretion. nih.govnih.gov Furthermore, Mino-DCs have a reduced ability to prime allogeneic-specific T cells and promote the expansion of CD4+CD25+Foxp3+ T regulatory cells both in vitro and in vivo. nih.govnih.gov

Neuroprotective Properties

Minocycline and its derivatives have demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. nih.govlaboratorynotes.comwikipedia.org Its ability to cross the blood-brain barrier allows it to exert these effects directly within the central nervous system. nih.govlaboratorynotes.com

The neuroprotective actions of minocycline are multifaceted. A primary mechanism is the inhibition of microglial activation and the subsequent reduction in the release of pro-inflammatory cytokines, as previously discussed. nih.govlaboratorynotes.comnih.govresearchgate.net Additionally, minocycline has anti-apoptotic effects, interfering with the mitochondrial apoptotic pathway by inhibiting the release of cytochrome c and the activation of caspases, which are crucial mediators of programmed cell death. nih.govlaboratorynotes.com By preserving mitochondrial integrity, minocycline helps to maintain neuronal viability. laboratorynotes.com These neuroprotective properties have been observed in experimental models of ischemia, traumatic brain injury, and neurodegenerative conditions. nih.gov

Inhibition of Oxidative Stress and Free-Radical Scavenging Activity

Minocycline has been recognized for its antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov This activity is crucial in the context of neurological disorders where oxidative stress is a key contributor to neuronal damage. In a rat model of amyloid-beta (Aβ₁₋₄₂) injection into the hippocampus, administration of minocycline markedly reduced the levels of 3-nitrotyrosine, a marker for the formation of the highly reactive nitrogen species, peroxynitrite. nih.gov This suggests that minocycline can mitigate the oxidative damage induced by Aβ peptides.

The antioxidant effects of minocycline are considered a component of its broader cytoprotective properties. nih.gove-century.us By reducing oxidative stress, minocycline helps to preserve cellular integrity and function in the face of pathological insults.

Attenuation of Neuroinflammation

A significant aspect of minocycline's neuroprotective profile is its potent anti-inflammatory activity, primarily through the inhibition of microglial activation. nih.govnih.govnih.gov Microglia, the resident immune cells of the central nervous system (CNS), can become overactivated in response to injury or disease, leading to the release of pro-inflammatory cytokines and other neurotoxic factors. nih.gov

Furthermore, minocycline can modulate the production of inflammatory cytokines. Studies have shown that minocycline can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govnih.govnih.govnih.govresearchgate.net In a model of Alzheimer's disease, minocycline treatment reversed the increase in hippocampal levels of IL-1β and TNF-α. nih.govnih.gov It also reduced the expression of these pro-inflammatory cytokines in a rat model of cerebral ischemia/reperfusion. researchgate.net Interestingly, the effect of minocycline on cytokine production can be cell-type specific, with inhibitory effects on T-cells and a potential increase in TNF-α and IL-6 production by monocytes under certain conditions. nih.govnih.gov

The anti-inflammatory properties of minocycline are also linked to its ability to inhibit the expression of Toll-like receptor 2 (TLR2) in activated microglia and astrocytes. nih.gov By downregulating these key inflammatory signaling pathways, minocycline can effectively reduce the damaging effects of chronic inflammation in the brain. nih.gov

Prevention of Apoptosis

Minocycline exhibits significant anti-apoptotic effects, interfering with multiple steps in the programmed cell death cascade. nih.gov This is a critical mechanism for its neuroprotective actions in various models of neurological disease.

A key aspect of minocycline's anti-apoptotic function is its ability to inhibit caspases, a family of proteases that are central to the execution of apoptosis. nih.govnih.govresearchgate.net Specifically, minocycline has been shown to inhibit the expression and activation of caspase-1 and caspase-3. nih.govnih.gov In a transgenic mouse model of Huntington's disease, minocycline delayed disease progression by inhibiting the upregulation of caspase-1 and caspase-3 mRNA. nih.gov

Furthermore, minocycline can prevent the release of pro-apoptotic factors from the mitochondria. It has been demonstrated to inhibit the release of cytochrome c, a key event in the intrinsic apoptotic pathway. nih.govresearchgate.net In models of Huntington's disease, minocycline was found to inhibit the release of both cytochrome c and another mitochondrial protein, Smac/Diablo, into the cytosol. nih.gov

Minocycline also interferes with caspase-independent cell death pathways. It has been shown to inhibit the nuclear translocation of apoptosis-inducing factor (AIF), another mitochondrial protein that can trigger cell death without the involvement of caspases. nih.govdrugbank.com In a mouse model of kainic acid-induced hippocampal damage, minocycline treatment reduced AIF nuclear translocation. drugbank.com

Modulation of Neuronal Cell Cycle Progression

The precise mechanisms by which minocycline amino ethyl derivatives modulate neuronal cell cycle progression are not as extensively detailed in the provided search results as other biological activities. While the provided information highlights minocycline's anti-inflammatory, anti-apoptotic, and antioxidant properties, its direct effects on the cell cycle of neurons are not a primary focus of the available research.

Efficacy in Animal Models of Neurological Disorders

The neuroprotective properties of minocycline have been investigated in a wide array of animal models of neurological and psychiatric disorders, demonstrating its potential therapeutic utility.

Ischemic Stroke: In various rodent models of ischemic stroke, including focal cerebral ischemia and middle cerebral artery occlusion (MCAO), minocycline has been shown to reduce infarct size, decrease brain swelling, and improve neurological outcomes. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net These beneficial effects are attributed to its anti-inflammatory, anti-apoptotic, and neuroprotective actions. nih.govresearchgate.net Studies have shown that minocycline can be effective even when administered with a delay after the ischemic event. nih.gov

Huntington's Disease: In the R6/2 transgenic mouse model of Huntington's disease, minocycline has been shown to delay disease progression and mortality. nih.govnih.gov Its efficacy in this model is linked to its ability to inhibit caspase activation and other apoptotic pathways. nih.govnih.gov

Alzheimer's Disease: In animal models of Alzheimer's disease, typically involving the administration of amyloid-beta (Aβ) peptides, minocycline has demonstrated protective effects. nih.govnih.govresearchgate.net It has been shown to reverse memory impairments and reduce neuroinflammation by decreasing the levels of pro-inflammatory cytokines in the brain. nih.govnih.gov Minocycline also helps to maintain the integrity of the blood-brain barrier, which can be compromised by Aβ. nih.gov

Schizophrenia: Minocycline has shown promise in animal models of schizophrenia. e-century.usnih.govnih.gov In a rat model using the NMDA receptor antagonist MK-801, minocycline was able to reverse cognitive deficits in a manner similar to the antipsychotic drug haloperidol. nih.gov It has also been shown to have beneficial effects on behaviors considered indicative of antipsychotic activity. e-century.usnih.gov The neuroprotective and anti-inflammatory properties of minocycline are thought to contribute to its effects in these models. nih.govresearchgate.net

Depression Models: Minocycline has exhibited antidepressant-like effects in animal models of depression. nih.gov In learned helplessness rats, a model of depression, minocycline treatment induced antidepressant-like effects and was associated with changes in dopamine (B1211576) levels in the amygdala. nih.gov In a rat model where depression-like behaviors were induced by Aβ₁₋₄₂, minocycline treatment reversed these behaviors, an effect linked to its anti-inflammatory properties. nih.gov

The following table summarizes the observed effects of minocycline in various animal models of neurological disorders.

| Disorder Model | Animal | Key Findings |

| Ischemic Stroke | Rat, Mouse | Reduced infarct size, improved neurological function, decreased inflammation. nih.govfrontiersin.orgmdpi.com |

| Huntington's Disease | Mouse (R6/2) | Delayed disease progression, inhibited caspase activation. nih.govnih.gov |

| Alzheimer's Disease | Rat, Mouse | Reversed memory deficits, reduced neuroinflammation. nih.govnih.govnih.gov |

| Schizophrenia | Rat | Reversed cognitive deficits, showed antipsychotic-like effects. e-century.usnih.govnih.gov |

| Depression | Rat | Produced antidepressant-like effects, modulated neurotransmitter levels. nih.govnih.gov |

Other Reported Off-Target Activities

Beyond its well-documented anti-inflammatory and anti-apoptotic effects, minocycline has been reported to modulate other cellular targets that contribute to its neuroprotective profile.

PARP1 Inhibition: While direct inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) by minocycline is not explicitly detailed in the provided search results, its ability to interfere with apoptotic pathways downstream of PARP-1 activation is a key aspect of its mechanism.

Indirect Inducible Nitric Oxide Synthase (iNOS) Inhibition: Minocycline has been shown to indirectly inhibit the production of inducible nitric oxide synthase (iNOS). nih.govnih.gov In a model of Huntington's disease, minocycline treatment was associated with decreased iNOS activity. nih.gov In cultured articular chondrocytes, minocycline dose-dependently reduced IL-1 stimulated nitric oxide production by inhibiting the mRNA expression and protein synthesis of iNOS. nih.gov Furthermore, in a rat model of Alzheimer's disease, administration of minocycline was as effective as a selective iNOS inhibitor in reducing levels of 3-nitrotyrosine, a marker of peroxynitrite formation which is produced from the reaction of nitric oxide with superoxide. nih.gov

An in-depth analysis of the structure-activity relationships (SAR) of minocycline amino ethyl derivatives reveals a sophisticated interplay between chemical structure and biological function. Modifications at key positions of the minocycline scaffold have enabled the development of new analogues with enhanced antimicrobial efficacy, the ability to overcome bacterial resistance, and tailored biological activities for specific therapeutic applications.

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

Like all tetracyclines, minocycline amino ethyl derivatives and their relatives work by binding to the 30S subunit of the bacterial ribosome. ontosight.aiwikipedia.org This binding action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis. nih.govguidechem.com This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells. nih.gov

Overcoming Ribosomal Protection Mechanisms

One of the major mechanisms of tetracycline (B611298) resistance involves ribosomal protection proteins, such as Tet(M) and Tet(O). nih.gov These proteins can dislodge tetracycline from the ribosome, allowing protein synthesis to resume. nih.gov

The newer minocycline derivatives, such as glycylcyclines and aminomethylcyclines, are designed to overcome this resistance. The bulky side chains at the C9 position of these derivatives, like the glycylamido group in tigecycline, are thought to create a stronger interaction with the ribosome. nih.govmdpi.com This enhanced binding makes it more difficult for ribosomal protection proteins to remove the antibiotic, thus maintaining the inhibition of protein synthesis even in resistant strains. mdpi.comnih.gov

Evasion of Efflux Pumps

Efflux pumps are another significant cause of tetracycline resistance. These are transport proteins in the bacterial cell membrane that actively pump antibiotics out of the cell, preventing them from reaching their ribosomal target. mdpi.comacs.org

The structural modifications in minocycline derivatives also help them to evade these efflux pumps. The substitutions at the C7 and C9 positions in compounds like omadacycline (B609740) are specifically designed to prevent the antibiotic from being recognized and expelled by these pumps. asm.orgresearchgate.net This allows the drug to accumulate to effective concentrations within the bacterial cell and exert its inhibitory effect on protein synthesis.

Advanced Research Methodologies in Minocycline Amino Ethyl Derivative Studies

Analytical Techniques for Compound Characterization and Purity Assessment

Ensuring the structural integrity and purity of the Minocycline (B592863) Amino Ethyl Derivative is a foundational step in its research and development. A combination of chromatographic and spectroscopic techniques is utilized to achieve a comprehensive chemical profile of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of Minocycline Amino Ethyl Derivative and separating it from related substances, such as its 4-epimer or other degradation products. daicelpharmastandards.comthermofisher.com Reversed-phase HPLC methods, often using a C18 column, are employed to resolve the compound from impurities. nih.govcore.ac.uk The method's parameters, including the mobile phase composition (e.g., a mixture of an acetate buffer and acetonitrile), flow rate, and column temperature, are optimized to achieve baseline separation of all relevant peaks. google.comgoogle.com UV detection is commonly used, with wavelengths around 280 nm providing good sensitivity for tetracycline (B611298) derivatives. google.com A validated HPLC method provides accurate quantification, ensuring the compound meets stringent purity standards for subsequent biological testing. core.ac.uk

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.gov Techniques such as 1H NMR and 13C NMR provide detailed information about the compound's molecular structure. nih.govacs.org The chemical shifts, coupling constants, and signal integrations in the NMR spectrum allow researchers to confirm the presence and connectivity of the amino ethyl group and other key functional moieties on the minocycline scaffold. researchgate.netresearchgate.net Two-dimensional NMR techniques can further help in assigning complex spectral data and confirming the compound's stereochemistry. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov LC-MS is crucial for confirming the molecular weight of the this compound and for identifying and quantifying impurities, even at trace levels. daicelpharmastandards.comresearchgate.net The mass spectrometer provides a mass-to-charge ratio for the parent compound and any related substances, offering a high degree of confidence in their identification. nih.gov LC-MS/MS, a tandem mass spectrometry approach, can be used for even more detailed structural characterization and is a powerful tool in pharmacokinetic studies. nih.gov

Table 1: Key Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC | Purity assessment and quantification | Retention time, peak area (purity %), separation from impurities |

| NMR | Structural elucidation and confirmation | Chemical structure, stereochemistry, functional group analysis |

| LC-MS | Molecular weight confirmation and impurity identification | Mass-to-charge ratio, molecular formula, trace impurity detection |

In Vitro Microbiological Assays

To determine the antimicrobial profile of this compound, a series of standardized in vitro assays are conducted. These tests quantify the compound's activity against relevant bacterial pathogens and its effect on bacterial behaviors like biofilm formation.

Broth Microdilution Method: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov The assay involves preparing serial dilutions of the this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity to determine the MIC value. This provides a quantitative measure of the compound's potency against specific bacteria.

Time-Kill Curve Method: This dynamic assay provides insight into the bactericidal or bacteriostatic nature of the this compound. nih.gov Bacteria are exposed to various concentrations of the compound (typically multiples of the MIC), and the number of viable cells (Colony Forming Units, CFU/mL) is determined at different time points. researchgate.net Plotting the log10 CFU/mL against time reveals the rate of bacterial killing. A significant reduction in bacterial count (e.g., ≥3-log10) is indicative of bactericidal activity. nih.govmdpi.com Studies on minocycline against Staphylococcus aureus have shown it can produce a 1.5 to 2.0-log10 reduction in viable counts, and this methodology is critical for evaluating the enhanced or altered kinetics of its derivatives. nih.govnih.gov

Biofilm Assays: Since many chronic infections involve bacteria growing in biofilms, assessing the activity of this compound against these structures is crucial. Biofilm inhibition assays, often using crystal violet staining in microtiter plates, can quantify the compound's ability to prevent biofilm formation at various concentrations. nih.govfrontiersin.org Additionally, established biofilms can be treated with the compound to determine its ability to eradicate or reduce the biofilm biomass and the viability of embedded bacteria. nih.govnih.gov

Table 2: Representative Data from In Vitro Microbiological Assays for a Minocycline Derivative

| Assay | Test Organism | Key Finding |

|---|---|---|

| Broth Microdilution | Staphylococcus aureus | MIC value of X µg/mL |

| Time-Kill Curve | Staphylococcus aureus | Bacteriostatic at 2x MIC; Bactericidal at 4x MIC (e.g., >3-log reduction at 8h) |

| Biofilm Inhibition | Pseudomonas aeruginosa | 65% reduction in biofilm formation at 1/2 MIC |

Cellular and Molecular Biology Techniques for Mechanism Elucidation

Understanding how this compound exerts its non-antimicrobial effects, such as anti-inflammatory and neuroprotective actions, requires a range of cellular and molecular biology techniques. These methods are used to investigate the compound's influence on specific signaling pathways and cellular processes.

Western Blot: This technique is used to detect and quantify specific proteins within a cell or tissue sample. In studies of this compound, Western blotting can be used to measure changes in the expression or activation (e.g., phosphorylation) of key proteins involved in inflammatory and apoptotic pathways, such as caspases or members of the MAPK signaling cascade. diff.org

Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells. Immunofluorescence can be employed to observe the effect of the compound on cellular structures or to track the internalization and subcellular distribution of the compound itself, if an appropriate antibody is available.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive plate-based assay used to quantify the concentration of proteins, such as cytokines, in biological fluids or cell culture supernatants. This technique is critical for assessing the immunomodulatory effects of this compound by measuring its impact on the production of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines.

Live/Dead Stain and Confocal Imaging: To assess the compound's effect on cell viability and to visualize its uptake, live/dead staining assays coupled with confocal microscopy are employed. Live/dead assays use fluorescent dyes to differentiate between viable and non-viable cells, providing a quantitative measure of cytotoxicity or protection. Confocal microscopy allows for high-resolution, three-dimensional imaging of cells, which can be used to visualize the intracellular localization of fluorescently tagged derivatives or to observe morphological changes induced by the compound.

Establishment and Validation of Animal Models for Preclinical Efficacy

Before a compound can be considered for clinical use, its efficacy must be demonstrated in relevant animal models of human disease. These preclinical models are essential for evaluating the in vivo therapeutic potential of this compound across its range of proposed applications.

Leptospirosis: The hamster is a well-established and highly susceptible model for acute leptospirosis. nih.govsu.ac.th Animals are infected with a lethal inoculum of Leptospira interrogans, and the efficacy of the this compound is evaluated based on its ability to improve survival rates compared to untreated controls. nih.govdocumentsdelivered.comnih.govjohnshopkins.edu This model is crucial for testing the compound's efficacy against systemic spirochetal infections.

Staphylococcus aureus Cutaneous Wounds: To evaluate the efficacy against localized skin and soft tissue infections, murine models are often used. sciencedaily.com A full-thickness wound is created on the back of the mouse and inoculated with a clinical isolate of S. aureus, often a methicillin-resistant strain (MRSA). frontiersin.org The efficacy of topically or systemically administered this compound is then assessed by measuring the bacterial burden in the tissue and observing the rate of wound healing. frontiersin.orgnih.gov

The neuroprotective effects of minocycline derivatives are tested in various rodent models that recapitulate aspects of human neurodegenerative diseases. nih.govnih.govnih.gov

Parkinson's Disease Models: Toxin-induced models, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine, are commonly used to induce the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. nih.govresearchgate.net The efficacy of the this compound is assessed by its ability to prevent the loss of these neurons and to improve motor function in the animals. nih.gov

Alzheimer's Disease Models: Transgenic mouse models that overexpress proteins associated with Alzheimer's disease, such as amyloid precursor protein (APP), are used to study the compound's effect on amyloid plaque formation and cognitive decline. nih.govbohrium.com The efficacy of the derivative is evaluated by measuring its impact on plaque burden, neuroinflammation, and performance in memory-based behavioral tasks like the Morris water maze. nih.govalzdiscovery.org

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most commonly used animal model for multiple sclerosis, an autoimmune disease of the central nervous system. nih.govnih.govfrontiersin.org The disease is induced in rodents by immunization with myelin-derived proteins or peptides, leading to inflammation, demyelination, and paralysis. researchgate.net The therapeutic efficacy of this compound in this model is determined by its ability to reduce the clinical severity of the disease, delay its onset, and decrease inflammation and demyelination in the central nervous system. nih.govnih.gov

Predictive Computational Modeling (e.g., "antiBac-Pred" Web Application)

In the quest for novel antimicrobial agents, particularly derivatives of established antibiotics like minocycline, advanced research methodologies play a pivotal role. Predictive computational modeling has emerged as a critical tool, enabling the rapid, cost-effective in silico screening of chemical compounds for potential biological activity. researchgate.netscielo.br These models utilize algorithms to analyze the relationship between a molecule's structure and its antibacterial properties, thereby prioritizing candidates for synthesis and further experimental testing.

A notable example of such a tool is the "antiBac-Pred" web application, a freely available platform designed to aid researchers in the rational selection of chemical compounds for antibacterial studies. acs.orgnih.govacs.org Developed using extensive antibacterial activity data from the ChEMBL database and Prediction of Activity Spectra for Substances (PASS) software, antiBac-Pred allows users to predict the antibacterial profile of a given chemical structure. nih.govresearchgate.net The platform can classify a compound as a potential growth inhibitor or non-inhibitor against a wide array of 353 different bacterial strains, encompassing both drug-resistant and non-resistant variants. acs.orgnih.govacs.orgresearchgate.net

The underlying models within antiBac-Pred were built using sophisticated classifiers, and their predictive accuracy was rigorously assessed. acs.org Only models demonstrating high accuracy, with Area Under the Curve (AUC) values exceeding 0.74, were included in the application, ensuring a high degree of reliability for its predictions. acs.org

For the study of Minocycline Amino Ethyl Derivatives, a tool like antiBac-Pred offers a significant advantage. Researchers can virtually design a library of novel derivatives by making specific modifications to the amino ethyl group or other parts of the minocycline scaffold. These designed structures can then be submitted to the antiBac-Pred server to generate a predicted activity spectrum. The output typically provides a probability of a compound being active (Pa) versus inactive (Pi). By analyzing these predictions, scientists can identify which structural modifications are most likely to enhance antibacterial potency or broaden the spectrum of activity.

The table below simulates the type of predictive data that could be generated for a hypothetical series of Minocycline Amino Ethyl Derivatives using a computational tool like antiBac-Pred. The predictions illustrate the probability of each compound being active against representative Gram-positive and Gram-negative bacteria.

| Compound ID | Derivative Structure (Modification at Amino Ethyl Group) | Predicted Activity (Pa) vs. S. aureus (Resistant) | Predicted Activity (Pa) vs. E. coli | Predicted Activity (Pa) vs. P. aeruginosa |

|---|---|---|---|---|

| MAED-01 | N,N-dimethyl | 0.815 | 0.650 | 0.210 |

| MAED-02 | N-ethyl | 0.790 | 0.685 | 0.235 |

| MAED-03 | N-propyl | 0.754 | 0.710 | 0.290 |

| MAED-04 | N-cyclopropyl | 0.850 | 0.730 | 0.315 |

| MAED-05 | N-acetyl | 0.420 | 0.310 | 0.150 |

This predictive approach enables researchers to focus their synthetic efforts on compounds with the highest probability of success, such as MAED-04 in the hypothetical example, which shows a high predicted activity against both a resistant Gram-positive strain and a Gram-negative strain. This significantly streamlines the drug discovery process, saving valuable time and resources.

Future Research Directions and Translational Potential

Exploration of Novel Derivatization Strategies for Enhanced Potency and Specificity

Future research will likely concentrate on innovative chemical modifications of the minocycline (B592863) amino ethyl scaffold to improve its efficacy and target specificity. The core idea is to build upon existing knowledge of tetracycline (B611298) chemistry to create next-generation molecules.

Structure-Activity Relationship (SAR) Studies : Systematic modifications to the amino ethyl side chain and other positions on the tetracycline core are necessary. For instance, research on 9-acylamino and 9-sulfonylamino derivatives of minocycline has shown improved activity against resistant Gram-positive pathogens. nih.gov Similar strategies could be applied to the amino ethyl derivative to modulate its biological activity.

Organocatalysis : The use of organocatalysis, such as the proline-catalyzed Mannich reaction, presents a mild and efficient method for creating novel derivatives. scielo.org.za This approach allows for the introduction of diverse substituents at the C9 position, potentially mimicking the steric hindrance that confers broad-spectrum activity to drugs like tigecycline. scielo.org.za

Prodrug Development : Derivatives could be designed as prodrugs that release the active minocycline amino ethyl derivative under specific physiological conditions, potentially improving its pharmacokinetic profile and reducing off-target effects. scielo.org.za

| Derivatization Strategy | Potential Advantage | Relevant Research Finding |

| 9-Acylamino/Sulfonylamino Substitution | Enhanced antibacterial potency against resistant strains. | 9-sulfonylamino minocycline derivatives showed improved activity against tetracycline-resistant Gram-positive bacteria. nih.gov |

| Organocatalyzed Mannich Reactions | Mild synthesis route to introduce novel side chains, potentially increasing steric bulk and activity. | Proline-catalyzed three-component Mannich reaction successfully applied to the 9-amino minocycline core. scielo.org.za |

| Prodrug Design | Controlled release of the active compound, potentially improving pharmacokinetics and reducing toxicity. | Beta-amino ketones, products of Mannich reactions, can act as prodrugs via deamination. scielo.org.za |

Elucidation of Comprehensive Molecular Targets and Signaling Networks

While the primary antibiotic mechanism of tetracyclines—inhibition of the bacterial 30S ribosomal subunit—is well-established, the non-antibiotic effects involve a wider array of molecular interactions that are yet to be fully mapped for the amino ethyl derivative. nih.govwikipedia.orgnih.gov

Future studies should aim to:

Identify Primary Molecular Targets : Beyond the ribosome, minocycline is known to inhibit matrix metalloproteinases (MMPs) and poly(ADP-ribose) polymerase-1 (PARP-1), which are key mediators in inflammation and cell death pathways. wikipedia.orgnih.gov It is crucial to determine if the amino ethyl derivative retains or enhances these activities.

Map Signaling Pathways : The anti-inflammatory and immunomodulatory effects of minocycline are thought to involve the suppression of T-cell activation and inflammatory cytokine production. researchgate.net Comprehensive transcriptomic and proteomic analyses will be essential to delineate the specific signaling networks modulated by the amino ethyl derivative.

Investigate Neuroprotective Mechanisms : Minocycline has shown neuroprotective effects by inhibiting microglia activation. wikipedia.orgnih.gov Research should clarify whether the amino ethyl derivative shares this mechanism and explore its impact on pathways related to protein misfolding and aggregation, which are characteristic of many neurodegenerative diseases. nih.gov

Design of Minocycline Amino Ethyl Derivatives for Specific Non-Antibiotic Therapeutic Applications (e.g., Neuroinflammation, Autoimmune Diseases)

A significant area of future development is the deliberate design of minocycline amino ethyl derivatives that minimize antibiotic activity while maximizing non-antibiotic effects. This would reduce the risk of antibiotic resistance and allow for chronic use in non-infectious diseases. nih.gov

Neuroinflammation : Minocycline has demonstrated therapeutic potential in animal models of various neurological disorders, including Parkinson's disease, Huntington's disease, and multiple sclerosis, largely due to its anti-inflammatory and anti-apoptotic properties. nih.govnih.gov The amino ethyl derivative should be specifically evaluated in these models to assess its potential as a dedicated neuroprotective agent.

Autoimmune Diseases : The immunomodulatory effects of tetracyclines make them promising candidates for treating autoimmune conditions like rheumatoid arthritis. nih.govnih.gov Research has shown that tetracyclines can suppress T-cell proliferation and downregulate the expression of major histocompatibility complex (MHC) class II molecules. researchgate.net Derivatives of the minocycline amino ethyl compound could be optimized to enhance these specific immunomodulatory functions.

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Minocycline |

| Neuroinflammation | Inhibition of microglial activation, anti-apoptotic effects, reduction of protein aggregation. | Shown to reduce neuronal death and increase lifespan in rodent models of neurodegenerative diseases. nih.gov |

| Autoimmune Diseases | Inhibition of matrix metalloproteinases (MMPs), suppression of T-cell activation, anti-inflammatory effects. | Therapeutic efficacy demonstrated in animal models of multiple sclerosis and rheumatoid arthritis. nih.govnih.gov |

Investigation of Combination Therapies and Synergistic Effects

The efficacy of minocycline amino ethyl derivatives could be significantly amplified through combination with other therapeutic agents. This approach may allow for lower doses, reducing potential side effects and overcoming drug resistance.

Synergy with Other Antibiotics/Antifungals : Studies have explored combining minocycline with other agents to tackle resistant pathogens. For example, minocycline shows promise in combination with caspofungin against drug-resistant Candida by inhibiting protein synthesis while caspofungin disrupts the cell wall. nih.govu-fukui.ac.jp Similar synergistic potential for the amino ethyl derivative should be investigated against a range of pathogens.

Combination with CNS-Active Drugs : In the context of neurological disorders, combining minocycline with glutamate (B1630785) antagonists has been shown to produce synergistic antidepressant-like effects in preclinical models. nih.gov Future research could explore pairing the amino ethyl derivative with existing treatments for depression or neurodegenerative diseases to enhance therapeutic outcomes.

Co-administration in Autoimmune Therapy : Minocycline has been co-administered with other drugs, such as coenzyme Q10 in models of Huntington's disease, leading to attenuated neuronal death and protein aggregation compared to separate treatments. nih.gov This suggests a promising avenue for combination therapy in autoimmune and inflammatory conditions.

Preclinical Evaluation in Broader Disease Models and Emerging Pathogens

To translate the potential of minocycline amino ethyl derivatives into clinical applications, rigorous preclinical evaluation in a wide range of relevant models is essential.

Expanded Disease Models : While parent tetracyclines have been tested in models of periodontitis, cerebral ischemia, and colitis, the amino ethyl derivative should be assessed in these and other models of inflammatory and autoimmune diseases to establish a broad efficacy profile. nih.govnih.govnih.gov

Emerging and Resistant Pathogens : The antibacterial spectrum of the amino ethyl derivative needs to be thoroughly characterized against contemporary clinical isolates, particularly multidrug-resistant strains of bacteria. Its efficacy against pathogens for which treatment options are limited should be a priority.

Formulation and Delivery : Research into novel formulations, such as controlled-release systems, could enhance local delivery and sustain therapeutic concentrations at the target site, as demonstrated by preclinical studies of minocycline formulations for periodontitis. nih.govmdpi.com

Addressing Potential Limitations and Optimizing Derivative Profiles

A critical aspect of future research is to proactively address the known limitations of the tetracycline class and optimize the profile of minocycline amino ethyl derivatives for better safety and tolerability.

Minimizing Side Effects : Chronic use of minocycline can be associated with side effects. core.ac.uk Chemical modifications to the amino ethyl derivative should aim to reduce the incidence of these adverse effects while preserving or enhancing therapeutic activity.

Overcoming Antibiotic Resistance : As with any antibiotic, the potential for resistance development is a concern. Derivatization strategies should focus on creating compounds that can evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

Improving Physicochemical Properties : Optimization of properties like solubility, stability, and tissue penetration is crucial for developing a viable drug candidate. For example, creating salt forms or specific formulations can improve solubility and suitability for administration. youtube.com

Q & A

Q. What structural modifications differentiate minocycline amino ethyl derivatives from the parent minocycline?

Minocycline amino ethyl derivatives are synthesized by substituting the hydrogen at the 9th position of the minocycline core with an acyl amino ethyl group. This modification enhances interactions with bacterial targets, particularly methicillin-resistant Staphylococcus aureus (MRSA), by altering steric and electronic properties. Analytical confirmation of this substitution requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify the ethyl amino linkage and assess purity .

Q. Which analytical techniques are optimal for characterizing minocycline amino ethyl derivatives?

Key techniques include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : For identifying molecular weight and fragmentation patterns (e.g., collision-induced dissociation spectra using Q-TOF instruments) .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and resolve impurities like Minocycline Impurity 5 (CAS 32598-29-1), which shares structural similarities but differs in ethyl-methyl amino substitution .

- NMR Spectroscopy : To confirm regioselective modifications at the 9th position and assess stereochemical integrity .

Q. What in vitro models are suitable for preliminary efficacy testing of these derivatives?

Standardized in vitro assays include:

- Minimum Inhibitory Concentration (MIC) Testing : Against gram-positive bacterial strains (e.g., MRSA ATCC 43300) using broth microdilution methods. MIC values for 9-acylamino derivatives range from 0.25–2 µg/mL, compared to 0.5–4 µg/mL for unmodified minocycline .

- Time-Kill Assays : To evaluate bactericidal kinetics over 24 hours.

Advanced Research Questions

Q. How can researchers address discrepancies in MIC values across studies?

Discrepancies may arise from variations in bacterial strain virulence, culture conditions, or derivative purity. Mitigation strategies include:

Q. What methodologies optimize the synthesis of minocycline amino ethyl derivatives?

Synthetic optimization involves:

- Reductive Amination : React minocycline with ethylamine derivatives under controlled pH (7–9) and temperature (25–40°C) to minimize side products .

- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate high-purity fractions (>95%) .

- Scale-Up Challenges : Address solubility issues using co-solvents (e.g., DMSO) while ensuring stability via lyophilization .

Q. How do in vitro and in vivo efficacy profiles of these derivatives compare?

Q. What strategies validate target engagement in mechanistic studies?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between derivatives and bacterial ribosomes.

- Molecular Dynamics Simulations : Model interactions of the ethyl amino group with 30S ribosomal subunits to predict resistance mutations .

- Knockout Strains : Test efficacy against MRSA with mutated ribosomal proteins (e.g., rpsJ mutants) to confirm target specificity .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study?

- Variable Substituents : Systematically modify the ethyl amino group (e.g., propyl, butyl analogs) and assess impacts on MIC and cytotoxicity.

- Statistical Analysis : Use multivariate regression to correlate logP, polar surface area, and antibacterial activity .

- Coenzyme Interactions : Investigate derivatives’ effects on bacterial coenzymes (e.g., pyridoxal phosphate) critical for amino acid metabolism .

Q. What ethical frameworks guide in vivo testing of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.